molecular formula C19H21FN2O B501630 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 694515-07-6

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B501630
CAS No.: 694515-07-6
M. Wt: 312.4g/mol
InChI Key: RQDUQIMBIUFWJR-UHFFFAOYSA-N
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Description

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone is a piperazine-derived compound characterized by two key structural features:

  • A 2-fluorophenyl group attached via a ketone bridge to the piperazine ring.
  • A 2,4-dimethylphenyl substituent on the piperazine nitrogen.

This compound belongs to a broader class of arylpiperazine derivatives, which are widely studied for their diverse pharmacological activities, including modulation of ion channels (e.g., TRPC6), enzyme inhibition, and receptor binding . The 2-fluorophenyl group enhances metabolic stability and influences electronic properties, while the 2,4-dimethylphenyl substituent contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14-7-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDUQIMBIUFWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone typically involves the reaction of 2,4-dimethylphenylpiperazine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, automated stirring, and temperature control systems. The purification process can also be enhanced using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal applications, it may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications in Piperazine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name R1 (Piperazine Substituent) R2 (Methanone Group) Molecular Weight logP Key Findings/Activity Reference
Target Compound 2,4-Dimethylphenyl 2-Fluorophenyl Not reported N/A Inferred lipophilicity -
4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) 3-Chlorophenyl 2-Fluorophenyl 318.78 3.456 Steric/electronic effects alter binding
PPZ1 (TRPC6 modulator) 5-Chloro-2-methylphenyl 3-Fluorophenyl Not reported N/A Activates TRPC6, cross-specific for TRPC3/7
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (19) 4-Fluorobenzyl 2,4-Dimethoxyphenyl 358.43 N/A Tyrosinase inhibition; enhanced solubility from methoxy groups
{4-[4-(Ethylamino)-6-methyl-2-pyrimidinyl]-1-piperazinyl}(2-fluorophenyl)methanone 4-(Ethylamino)-6-methylpyrimidinyl 2-Fluorophenyl Not reported N/A Pyrimidine introduces hydrogen-bonding potential

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP):

    • The 2,4-dimethylphenyl group in the target compound likely increases logP compared to chlorophenyl (Y030-1351: logP 3.456) due to methyl groups’ hydrophobicity .
    • Methoxy substituents (e.g., compound 19 in ) reduce logP, enhancing aqueous solubility.
  • Fluorine in the 2-position (common across analogs) improves metabolic stability by resisting oxidative degradation.

Biological Activity

The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone is a notable derivative in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20FN2O\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{2}\text{O}

This structure features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-fluorophenyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production.

Inhibition of Tyrosinase

Recent studies have highlighted the compound's effectiveness as a competitive inhibitor of TYR derived from Agaricus bisporus. The following table summarizes key findings regarding its inhibitory potency compared to reference compounds:

CompoundIC50 (μM)Relative Activity
This compound0.18100-fold more active than kojic acid (IC50 = 17.76 μM)
Kojic Acid17.76Reference compound

This significant inhibition suggests that the compound may be beneficial in treating hyperpigmentation disorders without cytotoxic effects on cells .

The mechanism by which this compound inhibits TYR involves competitive binding to the enzyme's active site. Molecular docking studies indicate that the compound fits well within the catalytic pocket of TYR, disrupting its enzymatic function and subsequently reducing melanin synthesis .

Study 1: Antimelanogenic Effects

In a study assessing the antimelanogenic effects on B16F10 melanoma cells, the compound demonstrated significant inhibition of melanin production at non-cytotoxic concentrations. The results indicated that it could serve as a potential therapeutic agent for skin disorders related to excessive pigmentation .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the piperazine moiety and the aromatic groups significantly influenced the inhibitory potency. The presence of electron-donating groups on the phenyl ring was found to enhance activity against TYR .

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